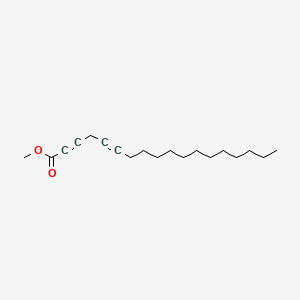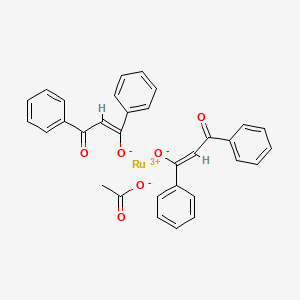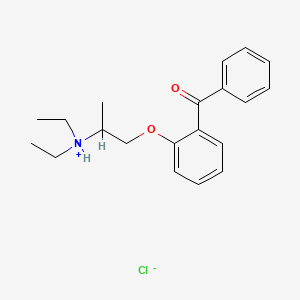
N-Heptyl-Hyp-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of N-Heptyl-Hyp-OH involves synthetic routes that typically include the reaction of heptylamine with 4-hydroxyproline under specific conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
N-Heptyl-Hyp-OH can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Aplicaciones Científicas De Investigación
N-Heptyl-Hyp-OH has several scientific research applications, particularly in the fields of chemistry and biology. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with various biomolecules. Additionally, this compound is used in the study of enzyme kinetics and as a model compound for understanding the behavior of similar molecules in biological systems .
Mecanismo De Acción
The mechanism of action of N-Heptyl-Hyp-OH involves its interaction with specific molecular targets and pathways within cells. It is known to interact with enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context of its use in research. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular signaling .
Comparación Con Compuestos Similares
N-Heptyl-Hyp-OH can be compared with other similar compounds, such as N-Heptyl-4-hydroxyproline derivatives and other N-substituted hydroxyprolines. These compounds share similar structural features but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific heptyl substitution, which can influence its solubility, reactivity, and interactions with biological molecules .
List of Similar Compounds::- N-Heptyl-4-hydroxyproline derivatives
- N-Substituted hydroxyprolines
- N-Heptyl derivatives of other amino acids
Propiedades
Fórmula molecular |
C12H23NO3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
(2S)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-13-9-10(14)8-11(13)12(15)16/h10-11,14H,2-9H2,1H3,(H,15,16)/t10?,11-/m0/s1 |
Clave InChI |
QWMDYNIEGNYUSY-DTIOYNMSSA-N |
SMILES isomérico |
CCCCCCCN1CC(C[C@H]1C(=O)O)O |
SMILES canónico |
CCCCCCCN1CC(CC1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



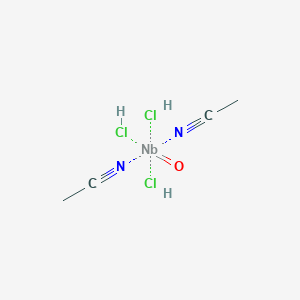
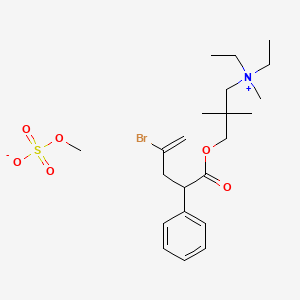
![Ledienosid [German]](/img/structure/B13766944.png)
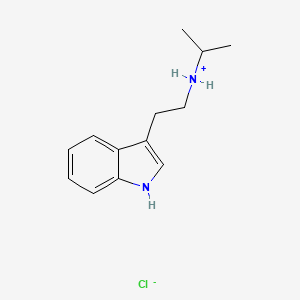
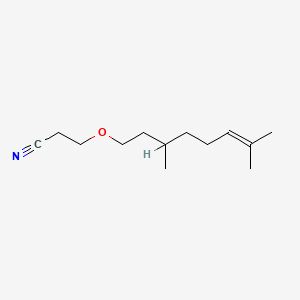
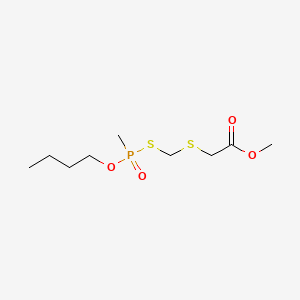

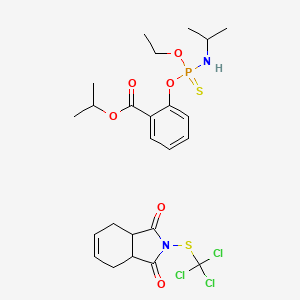
![Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane](/img/structure/B13766979.png)

